N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide - 881987-96-8

N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide

Catalog Number: EVT-3105559
CAS Number: 881987-96-8
Molecular Formula: C18H21N3O2
Molecular Weight: 311.385
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antidepressant-like activity: [] describes the synthesis and evaluation of 4-substituted 1-(2-methoxyphenyl)piperazine derivatives for their antidepressant-like activity, showcasing the potential of similar structures in neuroscience research.
  • Antitumor activity: [] focuses on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a structurally related compound exhibiting potent apoptosis induction and efficacy in various cancer models. This highlights the potential of exploring N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide and its derivatives for anticancer properties.
  • Imaging agents: Studies involving derivatives of 4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) as 5-HT1A ligands [, ] suggest the potential of exploring N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide as a scaffold for developing novel imaging agents targeting specific receptors or proteins.

3-[2-Oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3H)-one (VMA-10-21)

    DGG200064

    • Compound Description: DGG200064, a compound with a 2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide core skeleton, exhibits significant anti-colorectal cancer properties. In vivo studies using HCT116 cells in a xenograft mouse model demonstrated high efficacy in inhibiting cell growth. This effect is attributed to its ability to induce G2/M cell cycle arrest by selectively hindering the interaction between FBXW7 and c-Jun proteins. Unlike typical cell cycle inhibitors, DGG200064 demonstrates potent activity with a GI50 of 12 nM in HCT116 cell-based assays. []

    1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

    • Compound Description: This compound was synthesized through a three-step process involving the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine. The latter is derived from 2,6-difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate. Its structure was confirmed via various methods including element analysis, infrared (IR) spectroscopy, ¹H nuclear magnetic resonance (NMR) spectroscopy, electrospray ionization mass spectrometry (ESI–MS), single-crystal, and powder X-ray diffraction. Biological assessments revealed this compound exhibits significant inhibitory activity against specific cancer cell lines. []
    • Compound Description: BIV-95 is an azaheterocycle compound exhibiting significant myeloid poiesis stimulating activity. This compound was studied as a potential treatment for hematological disorders. In a model of cyclophosphamide-induced myeloid depression, BIV-95 showed myeloid poiesis stimulating activity comparable to Levamisole (2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole hydrochloride). It exhibited stronger erythropoiesis stimulation, comparable thrombocytopoiesis stimulation, and slightly higher leukopoiesis stimulation than Levamisole. Importantly, BIV-95 demonstrated low toxicity in these studies. []

    [O-methyl-¹¹C]N-(4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([¹¹C]BAK4-51)

    • Compound Description: [¹¹C]BAK4-51 is a radiolabeled derivative of the dopamine D3 receptor (D3R) ligand BAK4-51. It was developed as a potential PET radioligand for studying D3R in vivo. Despite its high affinity for D3R and other favorable properties, [¹¹C]BAK4-51 showed a high affinity for brain efflux transporters, limiting its ability to provide D3R-specific signals in rodent and monkey brain imaging studies. []
    • Compound Description: These complexes incorporate the 2-methoxyphenylpiperazine (2-MPP) pharmacophore, known for its affinity for 5-HT1A receptors, conjugated to cysteine. These complexes were synthesized to combine the bioactive molecule with a technetium-nitrido synthon for potential use in medical imaging. Despite some affinity for the 5-HT1A receptor demonstrated in vitro, in vivo studies in rats showed negligible brain uptake. []

    3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide

    • Compound Description: Synthesized from 1-isocyanato-2-(trifluoromethoxy)benzene and 4-morpholino-1H-indazol-3-amine (derived from 2,6-difluorobenzonitrile), this compound has a defined crystal structure and demonstrates significant inhibitory effects on cancer cell line proliferation. []

    N'-Morpholino-N-(2'-methoxyphenyl)phthalamide (1)

    • Compound Description: Compound 1 exhibits a significantly faster rate of alkaline hydrolysis compared to N-morpholinobenzamide. This difference is attributed to the formation of the imide intermediate N-(2'-methoxyphenyl)phthalimide during the reaction. Kinetic studies, including solvent isotope effects, further support the imide-intermediate mechanism. []
    • Compound Description: These nitro-substituted phthalamides are structurally similar to compound 1. Studies on these compounds, alongside N-(2'-methoxyphenyl)-4-nitrophthalimide, provide further evidence for the imide-intermediate mechanism in their alkaline hydrolysis. []

    N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (6h, EP128495, MPC-6827)

    • Compound Description: 6h emerged as a potential anticancer clinical candidate through structure-activity relationship (SAR) studies focusing on 4-anilinoquinazolines. It demonstrates potent apoptosis induction with an EC(50) of 2 nM. Notably, it exhibits excellent blood-brain barrier penetration and high efficacy in various human tumor xenograft models, including the MX-1 breast cancer model. []

    trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide (V)

    • Compound Description: Compound V serves as a crucial precursor in the synthesis of [¹⁸F]mefway, a radiotracer designed for imaging the 5-HT1A receptor. This improved synthesis addresses the issue of amide bond breakdown, enhancing the overall yield for radiopharmaceutical development. []

    1-Allyl-4-hydroxy-2,2-dioxo-N-(4-methoxyphenyl)-1-2λ⁶,1-benzothiazine-3-carboxamide

    • Compound Description: This compound, a piroxicam analog, exhibits polymorphism, with distinct monoclinic and triclinic forms influencing its biological activity. The monoclinic form, obtained from ethyl acetate, displays high antidiuretic and analgesic properties. In contrast, the triclinic form, crystallized from N,N-dimethylformamide, is virtually inactive. Interestingly, grinding the active monoclinic form induces a transition to the inactive triclinic form over time. This transition, driven by orientational rather than conformational changes, leads to a loss of biological activity. []

    4-(2′-Methoxyphenyl)-1-[2′-[N-(2″-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

      p-Alkylbenzamido Derivatives of p-MPPI

      • Compound Description: These derivatives, modifications of p-MPPI, aimed to improve its in vivo stability. While p-methyl and p-ethyl substituents retained high affinity for 5-HT1A receptors, larger substituents resulted in significantly reduced affinity (Ki > 50 nM). Despite the synthesis of irreversible binding agents and a photoaffinity labeling compound with good binding affinities, these derivatives ultimately faced limitations. []

      Isoindol-1-one Analogues of p-MPPI

        5-(Benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives

        • Compound Description: This series of compounds was synthesized and screened for in vitro antibacterial activity against various Gram-negative and Gram-positive bacteria. The compounds were tested at different concentrations and compared to chloramphenicol. []

        2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

        • Compound Description: This compound was synthesized via a "one-pot" reductive cyclization using sodium dithionite. Its structure was confirmed through IR, ¹H-NMR, ¹³C-NMR, and LC-MS data. []

        N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides

        • Compound Description: This series of compounds represents a class of dopamine D2 and D3 receptor ligands. They were designed by modifying the partial agonist BP 897, aiming to enhance affinity and selectivity. The inclusion of an extended and linear conformation in the aliphatic or aryl spacers significantly increased D3 receptor selectivity. Among this series, compound ST 280, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, displayed a promising pharmacological profile (Ki (hD3) = 0.5 nM; Ki (hD2L) = 76.4 nM; selectivity ratio of 153). []

        Properties

        CAS Number

        881987-96-8

        Product Name

        N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide

        IUPAC Name

        N-(2-methoxyphenyl)-4-phenylpiperazine-1-carboxamide

        Molecular Formula

        C18H21N3O2

        Molecular Weight

        311.385

        InChI

        InChI=1S/C18H21N3O2/c1-23-17-10-6-5-9-16(17)19-18(22)21-13-11-20(12-14-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,22)

        InChI Key

        FMPHOOOUUDFBGQ-UHFFFAOYSA-N

        SMILES

        COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3

        Solubility

        not available

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.